

Technical Support Center: Overcoming Challenges in the Purification of Chiral Amino Alcohols

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Compound of Interest

Compound Name: (3R)-3-amino-3-(2-methylphenyl)propan-1-ol

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Section 1: Introduction

Enantiomerically pure chiral amino alcohols are critical building blocks in modern pharmaceuticals, serving as key intermediates in the synthesis of antivirals, antibiotics, and cardiovascular drugs. The precise stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities or toxicities. However, achieving the required level of enantiopurity (typically >99% enantiomeric excess, or ee) presents significant technical hurdles for researchers in process development and manufacturing.

This guide is designed to serve as a technical support resource for scientists and engineers facing common challenges in the purification of chiral amino alcohols. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles. Our focus is not just on what to do, but why a particular strategy works, empowering you to make informed decisions and accelerate your development timelines.

The primary challenges addressed herein include:

- Achieving high enantiomeric resolution via chromatography or crystallization.
- Removing process-related impurities, such as residual reagents, solvents, or the resolving agent itself.
- Preventing racemization of the target molecule during workup and purification.
- Maximizing product recovery and yield.

Section 2: Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a practical question-and-answer format.

Issue: Poor Enantiomeric Resolution

Q1: My chiral HPLC/SFC is showing poor or no separation of enantiomers. What are the first troubleshooting steps?

A1: When facing poor resolution on a chiral column, a systematic approach is crucial. Start by confirming system suitability—ensure the column is not degraded and the mobile phase is correctly prepared.

Initial Checks:

- **Verify Mobile Phase Composition:** Small variations in modifier percentage, additive concentration, or water content can drastically alter selectivity. For Supercritical Fluid Chromatography (SFC), ensure the CO₂ density (controlled by backpressure and temperature) is optimal and consistent.^{[1][2]}
- **Check for Column Overload:** Injecting too much sample can saturate the chiral stationary phase (CSP), leading to broad, overlapping peaks. Reduce the injection volume or sample concentration and re-run.

- **Lower the Temperature:** Reducing the column temperature often enhances the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try reducing the temperature in 5-10°C increments.
- **Adjust the Flow Rate:** Lowering the flow rate can increase the number of theoretical plates and improve resolution, though at the cost of longer run times.

If these initial steps do not yield improvement, a more fundamental issue with the chosen method is likely. This leads to the next critical question.

Q2: How do I rationally select a better chiral stationary phase (CSP) for my amino alcohol?

A2: Rational CSP selection is based on understanding the primary interaction mechanisms responsible for chiral recognition. Amino alcohols, possessing both a basic amine and a hydrogen-bond-donating alcohol, can interact with CSPs in multiple ways.

- **Polysaccharide-Based CSPs** (e.g., derivatized cellulose or amylose): These are the most versatile and widely successful CSPs.[3] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, involving a combination of hydrogen bonding, dipole-dipole, and π - π interactions. They are an excellent first choice for screening. Immobilized versions allow for a wider range of organic solvents, which can be crucial for optimizing selectivity.[3]
- **Crown Ether-Based CSPs** (e.g., CROWNPAK®): These phases are specifically designed for the resolution of compounds with primary amino groups, including amino alcohols and amino acids.[3][4] The chiral recognition mechanism involves the complexation of the protonated primary amine within the chiral crown ether cavity. These are highly effective when other columns fail for primary amines.[4]
- **Pirkle-Type (Brush-Type) CSPs:** These phases have a chiral selector covalently bonded to the silica.[5][6] They often rely on strong π - π interactions, hydrogen bonding, and dipole-dipole interactions. They are particularly effective for analytes that have aromatic rings and can be derivatized to enhance these interactions.[6]
- **Macrocyclic Glycopeptide CSPs** (e.g., Teicoplanin, Vancomycin): These columns offer complex chiral surfaces with multiple interaction sites (ionic, hydrogen bonding, steric).[7][8] They can be very effective for polar molecules like underivatized amino alcohols.[7]

A screening approach using columns from different classes is the most efficient strategy to find a suitable separation method.

Q3: My diastereomeric salt crystallization is not yielding an enantiomerically enriched product. What factors should I investigate?

A3: A failed diastereomeric resolution often points to one of three issues: an unsuitable resolving agent/solvent system, formation of a solid solution, or unfavorable kinetics.

- **Re-evaluate the Solvent System:** The solvent is not just a medium for dissolution; it critically influences the solubility difference between the two diastereomeric salts. If the solubilities are too similar, no enrichment will occur. Screen a variety of solvents with different polarities. Sometimes, a solvent/anti-solvent combination or a solvent mixture (e.g., isopropanol/water) is required to achieve sufficient solubility differences.^{[9][10]}
- **Confirm Solid Solution Formation:** In some cases, the two diastereomeric salts co-crystallize to form a "solid solution," making separation by simple crystallization impossible.^[9] This can be diagnosed by observing little to no improvement in diastereomeric excess (d.e.) even after multiple recrystallization attempts.^[9] If a solid solution is suspected, the only remedies are to either change the resolving agent entirely or screen a completely different solvent system to alter the crystal packing interactions.^[9]
- **Control Crystallization Kinetics:** Rapid crystallization, often caused by high supersaturation (too concentrated, cooled too quickly), can trap the undesired diastereomer in the crystal lattice, leading to poor purity.^{[9][11]}
 - **Employ Slow Cooling:** A gradual cooling ramp allows for the selective crystallization of the less soluble salt.
 - **Use Seeding:** Adding a few seed crystals of the desired pure diastereomeric salt can promote controlled crystal growth.^[9]
 - **Consider Kinetic vs. Thermodynamic Control:** Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but crystallizes slower (thermodynamic product). In such cases, allowing the mixture to stir for an extended period (aging) may cause the initial precipitate to redissolve and the more stable

salt to crystallize. Conversely, if the desired product crystallizes faster, a short crystallization time followed by rapid filtration is necessary.^[11]

Issue: Product Contamination

Q1: How can I effectively remove the chiral resolving agent after diastereomeric crystallization?

A1: After isolating the desired diastereomeric salt, the chiral resolving agent must be removed to liberate the free amino alcohol. This is typically achieved by an acid-base extraction.

- **Dissolve the Salt:** Dissolve the diastereomeric salt in a suitable solvent mixture, often water and an organic solvent like dichloromethane (DCM) or ethyl acetate.
- **Break the Salt:** Add a base (e.g., 1M NaOH, Na₂CO₃) to deprotonate the amino alcohol (making it soluble in the organic layer) and an acid (e.g., 1M HCl) to protonate the resolving agent (making it soluble in the aqueous layer). The choice of acid or base depends on the nature of your resolving agent (acidic or basic).
- **Perform Liquid-Liquid Extraction:** Separate the organic and aqueous layers. The organic layer contains your purified amino alcohol.
- **Wash and Dry:** Wash the organic layer with brine to remove residual water and water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Tip: If an emulsion forms during extraction, adding a small amount of brine can help break it. Ensure the pH of the aqueous layer is sufficiently high (or low) to ensure the complete conversion of the amino alcohol and resolving agent to their free forms.

Q2: My final product is contaminated with residual achiral impurities from the reaction. Should I remove them before or after the chiral purification step?

A2: It is almost always more efficient to remove achiral impurities before the chiral separation step.

Rationale:

- **Increased Capacity:** Chiral stationary phases are expensive. Removing bulk achiral impurities first prevents them from consuming valuable capacity on the chiral column, allowing for higher loading of your target compound.
- **Simplified Chiral Method Development:** Achiral impurities can co-elute with one of your target enantiomers, making it appear as though the chiral resolution is poor.[\[12\]](#) Developing a method to separate two components is far simpler than developing one to separate three or more.
- **Improved Crystallization:** Impurities can interfere with crystal lattice formation, sometimes inhibiting crystallization altogether or getting incorporated into the crystal, thus lowering the purity of the isolated diastereomeric salt.

A preliminary purification by standard flash chromatography on silica gel is a common and effective strategy to remove non-polar impurities before proceeding to chiral separation.[\[12\]](#)

Issue: Racemization & Low Yield

Q1: I suspect my amino alcohol is racemizing during workup or purification. How can I confirm this and prevent it?

A1: Racemization, the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers, is a critical issue, especially for amino alcohols with acidic protons alpha to the stereocenter.

Confirmation:

- Take samples at various stages of your process (e.g., post-reaction, after workup, after purification) and analyze their enantiomeric excess (ee) by chiral HPLC or SFC. A decrease in ee over time or after a specific step is clear evidence of racemization.

Prevention:

- **Avoid Harsh pH Conditions:** Both strongly acidic and strongly basic conditions can catalyze racemization. During workup and extractions, use mild acids/bases (e.g., saturated NaHCO₃ instead of 6M NaOH) and minimize exposure time.

- **Maintain Low Temperatures:** Racemization is a chemical reaction with an activation energy. Keeping the sample cold at all stages, including chromatography (if possible) and solvent evaporation, will significantly slow the rate of racemization.^[13]
- **Derivatization:** If the free amine or alcohol is particularly prone to racemization, consider temporarily protecting it with a group like Boc (for the amine) or a silyl ether (for the alcohol). Purify the protected compound and then deprotect under mild conditions as the final step.

Q2: My product yield is consistently low after purification. Where are the likely loss points?

A2: Low yield can be attributed to several factors, from mechanical losses to suboptimal separation conditions.

Potential Loss Points:

- **Multiple Crystallizations:** In diastereomeric resolutions, each recrystallization step to improve purity will result in some loss of the product to the mother liquor. Minimize the number of recrystallizations by optimizing the initial crystallization conditions to achieve the highest possible purity in the first step.
- **Incomplete Extraction:** During acid-base workups, ensure the pH is adjusted correctly to drive your product into the desired layer. Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent is better than 1x with a large volume) to ensure complete recovery.
- **Adsorption on Silica Gel:** Amino alcohols, being basic, can strongly adsorb to acidic silica gel during flash chromatography, leading to streaking and poor recovery. To mitigate this, you can either "deactivate" the silica by pre-treating it with a solvent containing a small amount of a base like triethylamine (~1%) or use an alternative stationary phase like alumina.
- **Preparative Chromatography Overload:** While seemingly a capacity issue, severe overloading on a preparative HPLC/SFC column can lead to very broad peaks where the "tails" of the peak are below the collection threshold of the fraction collector, leading to significant product loss. Optimize loading to maintain good peak shape.

Section 3: Frequently Asked Questions (FAQs)

Q1: When should I choose chromatography (HPLC/SFC) over crystallization for chiral purification?

A1: The choice between chromatography and crystallization depends on scale, the nature of the compound, and available resources.

Feature	Chiral Chromatography (HPLC/SFC)	Diastereomeric Salt Crystallization
Speed	Faster for method development and small scales (<100g).	Slower, requires screening of agents and solvents, and multiple steps.
Scalability	Linear scalability, but requires significant capital investment in large-scale equipment. SFC is more scalable and greener than HPLC.[1]	Highly scalable and cost-effective for large, multi-kilogram campaigns.[10]
Success Rate	Very high. A separation can almost always be found with modern CSPs.	Lower. Success depends on finding a system that forms well-defined, separable crystals.[9]
Compound Loss	Minimal, with high recovery rates (>95%) typically achievable.	Yield is fundamentally limited to a theoretical maximum of 50% (unless coupled with a racemization step) and practical yields are often lower. [14]
Ideal For	Difficult separations, high-value products, early-stage development, and when both enantiomers are needed.	Large-scale manufacturing, compounds that crystallize well, and when cost-of-goods is a primary driver.

Q2: What are the pros and cons of using enzymatic resolution for amino alcohol purification?

A2: Enzymatic resolution uses an enzyme (often a lipase) to selectively acylate one enantiomer of the amino alcohol, allowing the acylated and unreacted enantiomers to be easily separated by standard chromatography or extraction.[15]

Pros:

- **Exceptional Enantioselectivity:** Enzymes can offer extremely high selectivity (E-values >200), leading to products with very high ee.[15]
- **Mild Conditions:** Reactions are run under mild conditions (neutral pH, room temperature), which prevents racemization of sensitive substrates.[16]
- **Green Chemistry:** Avoids the use of harsh chemicals and heavy metals.

Cons:

- **50% Yield Limit:** Like classical resolution, standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer.[14]
- **Substrate Specificity:** An enzyme that works for one amino alcohol may not work for another, requiring screening of different enzymes.
- **Process Complexity:** Requires additional reaction and separation steps (enzyme removal, separation of product from unreacted starting material).

A more advanced technique, Dynamic Kinetic Resolution (DKR), couples enzymatic resolution with an in situ racemization of the unwanted enantiomer, allowing for theoretical yields of up to 100%.[17] This is a powerful but more complex strategy.

Q3: How critical is the choice of solvent in achieving a successful separation?

A3: The solvent is a highly critical parameter in all forms of chiral purification.

- **In Chromatography (HPLC/SFC):** The mobile phase solvent (and any additives) directly competes with the analyte for interaction sites on the CSP. Changing from methanol to ethanol, or adding a small amount of an acid or base, can invert elution order or turn a non-existent separation into a baseline-resolved one.[2][18]

- In Crystallization: The solvent dictates the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers, allowing the less soluble one to crystallize in high purity while the more soluble one remains in the mother liquor.[9][10] A poor solvent choice can lead to no crystallization, co-crystallization, or oiling out.[9]

Section 4: Key Experimental Protocols

Protocol: Method Development for Chiral SFC

Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for preparative chiral separations due to faster run times and reduced organic solvent consumption.[1]

Objective: To develop a baseline-resolved method for the enantiomers of a chiral amino alcohol.

Materials:

- SFC system with autosampler, column oven, and backpressure regulator.
- Screening set of chiral columns (e.g., Amylose- and Cellulose-based CSPs, a Crown-Ether CSP).
- CO₂ (supercritical fluid grade).
- Modifiers: Methanol, Ethanol, Isopropanol.
- Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).

Methodology:

- Initial Screening:
 - Prepare a stock solution of your racemic amino alcohol at ~1 mg/mL in methanol or ethanol.
 - Set up a screening sequence using 3-4 different chiral columns.
 - For each column, run a generic, fast gradient.

- Mobile Phase A: CO₂
- Mobile Phase B: Methanol with 0.1% DEA (for basic analytes).
- Gradient: 5% to 40% B over 5 minutes.
- Flow Rate: 3 mL/min.
- Backpressure: 150 bar.
- Temperature: 40°C.
- Analyze the results to identify any column/modifier combination that shows partial or full separation.
- Modifier Optimization:
 - Using the best column from the initial screen, investigate different alcohol modifiers (Methanol, Ethanol, Isopropanol). Run the same gradient with each modifier to see how it affects retention and selectivity.
- Additive Optimization:
 - The basicity of the amino alcohol often requires a basic additive (like DEA) to achieve good peak shape. If peak tailing is observed, try increasing the additive concentration (e.g., to 0.2%). If your molecule has an acidic moiety, an acidic additive (like TFA) may be required.
- Isocratic Optimization:
 - Once the best column, modifier, and additive are identified, convert the gradient method to an isocratic one for preparative scale-up.
 - Estimate the required isocratic modifier percentage from the retention time in the gradient run.
 - Run several isocratic methods with slightly different modifier percentages (e.g., 15%, 20%, 25%) to find the optimal balance between resolution and run time.

- Final Parameter Tuning:
 - Fine-tune the temperature and backpressure. Lowering the temperature or increasing the backpressure can sometimes provide a final boost to resolution.

Protocol: Diastereomeric Salt Crystallization & Liberation

Objective: To isolate one enantiomer from a racemic amino alcohol via fractional crystallization.

Materials:

- Racemic amino alcohol.
- Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid).
- A range of solvents for screening (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Water).
- Standard laboratory glassware, heating mantle, filtration apparatus.
- Chiral HPLC for monitoring ee and d.e.

Methodology:

- Salt Formation and Solvent Screening:
 - In a series of small test tubes, dissolve a small amount of the racemic amino alcohol in different solvents.
 - Add 0.5 equivalents of the chiral resolving agent. (Using 0.5 eq. can be more efficient, but 1.0 eq. is also common).
 - Heat gently to ensure complete dissolution, then allow to cool slowly to room temperature. Observe which tubes form crystalline solids.
 - Isolate the solid from a promising candidate by filtration, wash with a small amount of cold solvent, and dry.

- Analysis of Initial Crystals:
 - Liberate the free base from a small sample of the crystals by dissolving in 1M NaOH and extracting with an organic solvent (e.g., DCM).
 - Analyze the enantiomeric excess (ee) of the liberated amino alcohol by chiral HPLC/SFC.
 - If significant enrichment is observed (>20% ee), proceed with that solvent system. If not, screen different resolving agents or solvents.
- Scale-Up and Optimization:
 - Dissolve the racemic amino alcohol (1.0 eq.) and the resolving agent (0.5-1.0 eq.) in the chosen solvent at an elevated temperature to achieve complete dissolution.
 - Allow the solution to cool slowly and undisturbed. Seeding with a few previously obtained crystals is highly recommended.
 - Let the crystallization proceed for several hours or overnight.
 - Collect the crystals by vacuum filtration, washing with a minimal amount of cold solvent.
- Recrystallization (if necessary):
 - If the diastereomeric purity of the first crop of crystals is not sufficient, perform a recrystallization from the same solvent system to further enhance the purity.
- Liberation of the Free Amino Alcohol:
 - Dissolve the purified diastereomeric salt in a biphasic mixture (e.g., water/DCM).
 - Add a base (e.g., 1M NaOH) until the aqueous layer is basic (pH > 11).
 - Separate the layers. Extract the aqueous layer 2-3 times more with DCM.
 - Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure amino alcohol.

- Confirm the final ee and chemical purity.

Section 5: Data & Reference Tables

Table 1: Comparison of Common Chiral Stationary Phases for Amino Alcohols

CSP Class	Chiral Selector Example	Primary Interaction Mechanism	Best Suited For	Common Trade Names
Polysaccharide	Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)	H-bonding, π - π , dipole, steric inclusion in chiral grooves	Broad range of compounds, excellent first screen.[3][19]	Chiralpak® IA/IB/IC, Chiralcel® OD/OJ
Crown Ether	(+)-(18-Crown-6)-tetracarboxylic acid	Host-guest complexation with primary amines	Underivatized primary amines, amino acids.[3][4]	CROWNPAK® CR-I(+)/CR-I(-)
Pirkle (Brush-Type)	(R)-N-(3,5-Dinitrobenzoyl)phenylglycine	π - π stacking, H-bonding, dipole interactions	Aromatic compounds, derivatized amines/alcohols.[5][6]	Whelk-O® 1, ULMO
Macrocyclic Glycopeptide	Teicoplanin / Vancomycin	H-bonding, ionic, dipole, steric interactions	Polar, underivatized compounds, including amino alcohols.[7]	CHIROBIOTIC® T, V

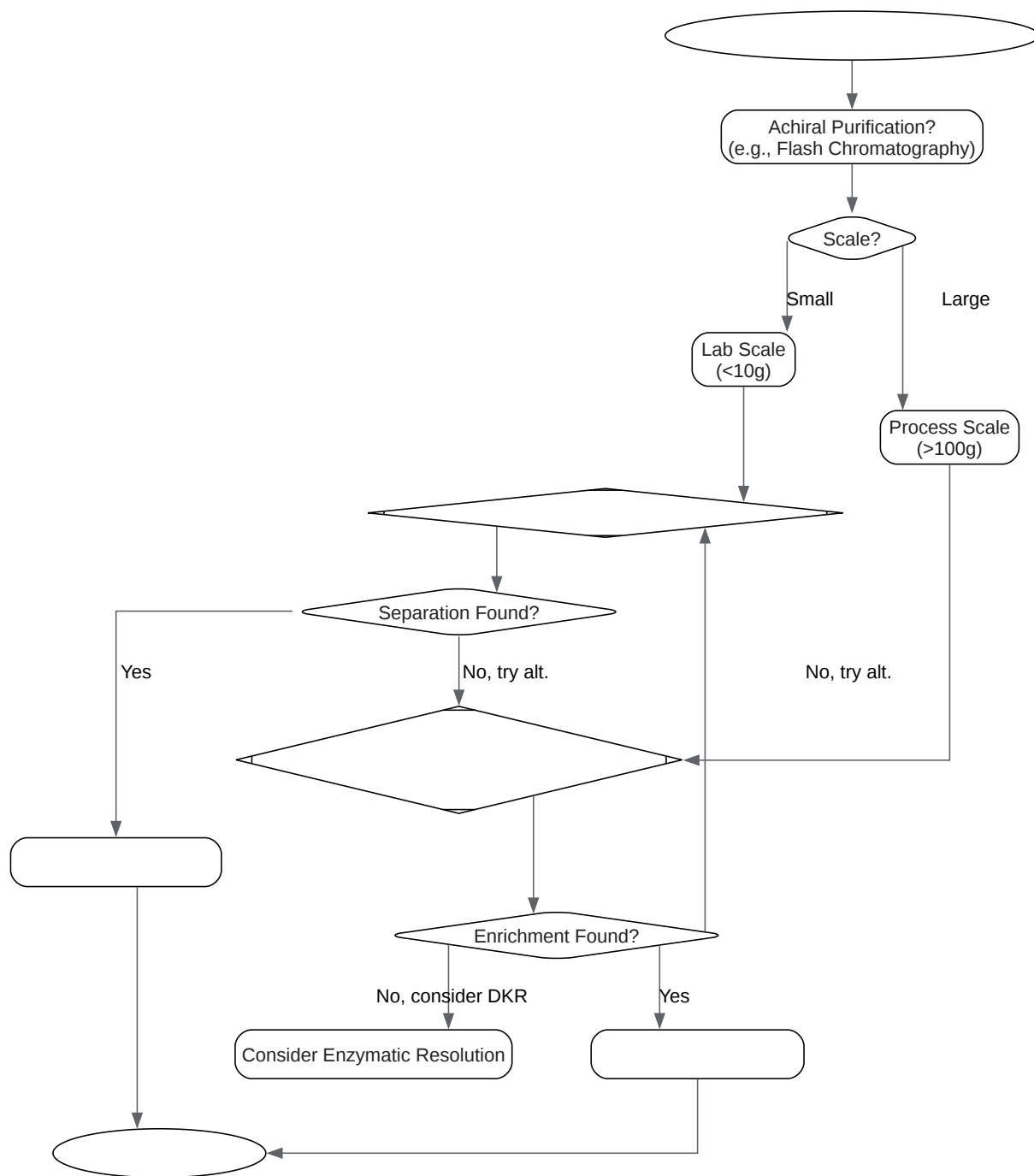
Table 2: Selection Guide for Chiral Resolving Agents for Amino Alcohols

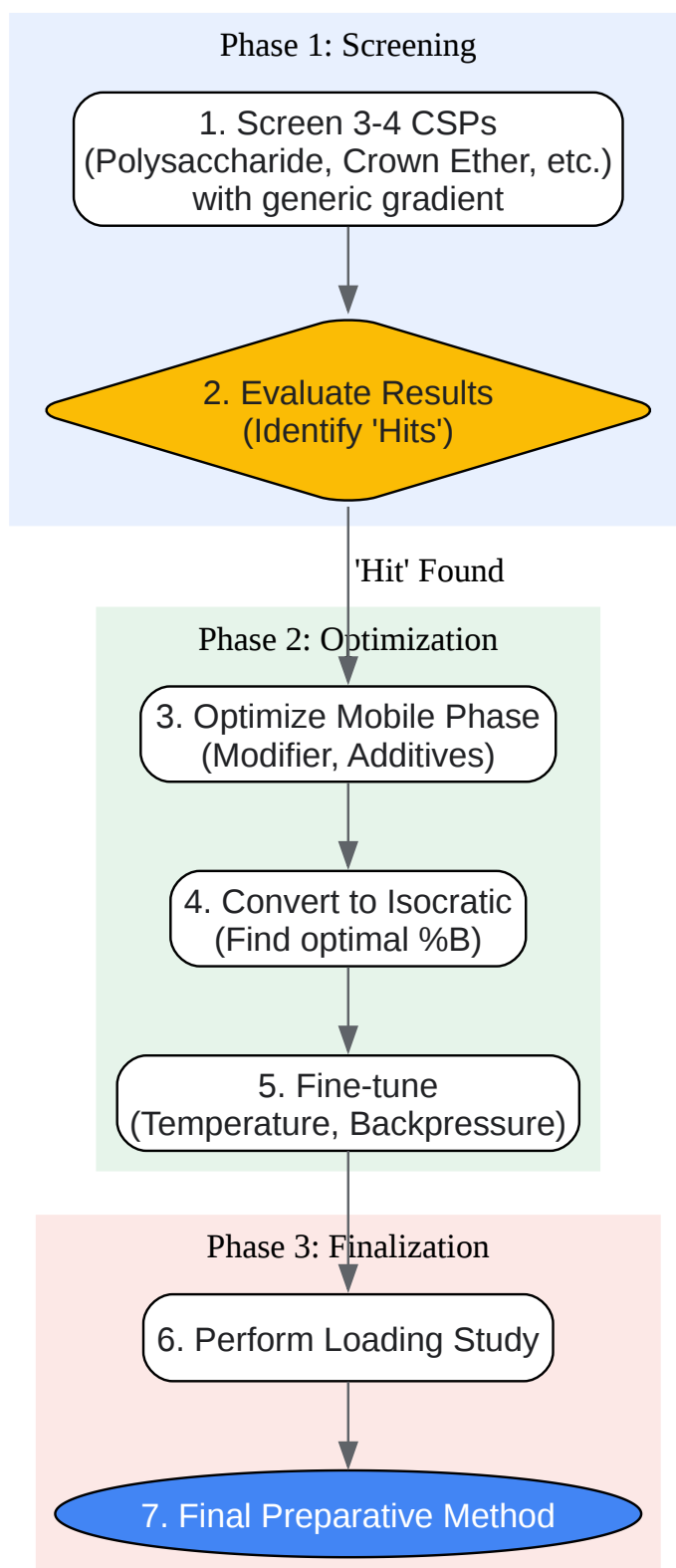
Resolving Agent Type	Example	Properties	Typically Used For
Chiral Carboxylic Acids	(R)-(-)-Mandelic Acid, L-(+)-Tartaric Acid	Readily available, inexpensive, effective for basic amines.[10]	Resolving racemic amino alcohols (as bases).
Chiral Sulfonic Acids	(1S)-(+)-10-Camphorsulfonic Acid	Strongly acidic, forms highly crystalline salts.	Resolving weakly basic amines.
Chiral Diols / Naphthols	(R)-(+)-1,1'-Bi-2-naphthol (BINOL)	Used with boric acid to form diastereomeric borate complexes.[20]	Specialized resolutions of amino alcohols.[20]

Section 6: Visualizing Workflows & Concepts

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical pathway for selecting an appropriate chiral purification strategy based on the scale of the experiment and initial screening results.





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